Mefexamide hydrochloride

Overview

Description

Mefexamide hydrochloride is a psychostimulant compound known for its ability to reverse the psychodepressant effects induced by diazepam and benzodiazepine sedatives . It is primarily used in scientific research and has a molecular formula of C15H24N2O3 · HCl and a molecular weight of 316.82 g/mol .

Mechanism of Action

- Mefexamide primarily acts as a central nervous system stimulant .

- Unfortunately, specific molecular targets for Mefexamide are not well-documented in the literature. However, it’s essential to recognize that this compound has reversal effects on the psychodepressant actions induced by diazepam and benzodiazepine sedatives .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Mefexamide Hydrochloride is a particular psychostimulant that is capable of reversing the psychodepressant effects induced by diazepam and benzodiazepine sedatives

Cellular Effects

This compound’s cellular effects are primarily related to its psychostimulant properties. It is known to reverse the psychodepressant effects induced by diazepam and benzodiazepine sedatives

Molecular Mechanism

It is known to exert its effects as a psychostimulant, capable of reversing the psychodepressant effects induced by diazepam and benzodiazepine sedatives

Preparation Methods

Synthetic Routes and Reaction Conditions: Mefexamide hydrochloride can be synthesized through the reaction of p-methoxyphenoxyacetic acid with diethylamine in the presence of a coupling agent . The reaction typically involves the following steps:

Formation of the intermediate: p-Methoxyphenoxyacetic acid is reacted with thionyl chloride to form the corresponding acid chloride.

Amidation: The acid chloride is then reacted with diethylamine to form the amide intermediate.

Hydrochloride formation: The amide intermediate is treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Mefexamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Oxidation reactions can convert the methoxy group to a hydroxyl group, forming p-hydroxyphenoxyacetic acid.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid is commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products Formed:

Hydrolysis: p-Methoxyphenoxyacetic acid and diethylamine.

Oxidation: p-Hydroxyphenoxyacetic acid.

Scientific Research Applications

Mefexamide hydrochloride is widely used in scientific research due to its psychostimulant properties. Some of its applications include:

Neuroscience Research: It is used to study the effects of psychostimulants on the central nervous system and to investigate the reversal of psychodepressant effects induced by sedatives.

Pharmacological Studies: this compound is used in pharmacological studies to understand its mechanism of action and potential therapeutic applications.

Toxicology: It is used in toxicological studies to assess its safety profile and potential side effects.

Comparison with Similar Compounds

Mefexamide hydrochloride is unique among psychostimulants due to its specific ability to reverse the effects of diazepam and benzodiazepine sedatives . Similar compounds include:

Amphetamine: A well-known psychostimulant that increases the release of neurotransmitters such as dopamine and norepinephrine.

Methylphenidate: Another psychostimulant used to treat attention deficit hyperactivity disorder (ADHD) by increasing dopamine and norepinephrine levels in the brain.

Modafinil: A wakefulness-promoting agent used to treat narcolepsy and other sleep disorders.

This compound stands out due to its specific application in reversing the effects of certain sedatives, making it a valuable tool in neuroscience and pharmacological research .

Biological Activity

Mefexamide hydrochloride is a central nervous system (CNS) stimulant that has garnered interest for its potential therapeutic applications, particularly in counteracting the psychodepressant effects of benzodiazepines. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₈ClN

- Molecular Weight : 280.36 g/mol

- Percent Composition :

This compound functions primarily as a CNS stimulant. It is noted for its ability to reverse the sedative effects induced by diazepam and other benzodiazepines, making it a potential candidate for managing conditions associated with CNS depression. The compound's pharmacological profile suggests it may enhance neurotransmitter release or inhibit reuptake mechanisms in the brain, although detailed mechanistic studies are still ongoing.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Stimulation of CNS Activity : Clinical studies have shown that a single dosage of 200 mg can improve tracking behavior by approximately 5% compared to placebo controls .

- Reversal of Sedation : It effectively counters the psychodepressant effects of benzodiazepines, indicating its utility in treating drug-induced sedation .

Study on Tracking Behavior

A clinical study evaluated the impact of this compound on tracking behavior in subjects. The results demonstrated a statistically significant improvement in performance metrics compared to placebo, suggesting its efficacy as a cognitive enhancer in specific contexts .

Neuroprotective Potential

A recent study explored the neuroprotective properties of this compound against neurodegenerative conditions. The findings indicated that it could potentially mitigate neuronal damage through modulation of stress response pathways, although further research is required to establish these effects conclusively .

Comparative Analysis with Other CNS Stimulants

| Compound | Mechanism of Action | Efficacy in Reversing Sedation | Additional Notes |

|---|---|---|---|

| This compound | CNS stimulant, enhances neurotransmitter release | Yes | Effective against benzodiazepine sedation |

| Amphetamine | Increases dopamine release | Moderate | Used for ADHD; potential for abuse |

| Modafinil | Inhibits GABAergic transmission | Low | Primarily used for narcolepsy |

Research Findings

Recent investigations into this compound have focused on its role in modulating protein homeostasis related to cardiac function. Specifically, it has been studied for its effects on myosin binding protein C (MyBP-C), which is crucial for cardiac muscle function. The compound was observed to reduce MyBP-C levels without significantly affecting other muscle proteins, suggesting a targeted action that could have implications for therapies aimed at hypertrophic cardiomyopathy .

Properties

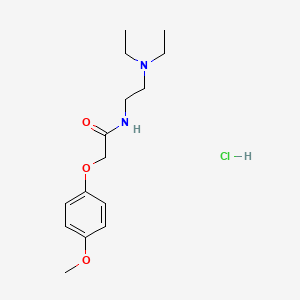

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)11-10-16-15(18)12-20-14-8-6-13(19-3)7-9-14;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBHPHPHZHAOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1227-61-8 (Parent) | |

| Record name | Mefexamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045862 | |

| Record name | Mefexamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-64-7, 1227-61-8 | |

| Record name | Acetamide, N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefexamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mefexamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mefexamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFEXAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M00ED8AW1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.